3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one

Medicinal Chemistry Conformational Constraint Synthetic Building Blocks

Researchers designing focused libraries around CCR-3 antagonist or calcium channel pharmacophores often face multi-step syntheses to install a quaternary center. This compound directly solves that bottleneck. - Features a pre-installed quaternary C3 (aminomethyl & isopropyl) for conformational rigidity. - N1-methyl and C3-aminomethyl handles enable direct amide coupling or reductive amination. - Available ≥95% pure, bypassing de novo construction of this specific scaffold geometry.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13258194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)C1(CCN(C1=O)C)CN
InChIInChI=1S/C9H18N2O/c1-7(2)9(6-10)4-5-11(3)8(9)12/h7H,4-6,10H2,1-3H3
InChIKeyIQWIQCKAWIVDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-1-methyl-3-isopropylpyrrolidin-2-one Identity & Procurement


3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one (CAS 1515723-06-4) is a synthetic pyrrolidin-2-one derivative with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It features a unique 3,3-disubstitution pattern on the γ-lactam ring, bearing a geminal aminomethyl group and an isopropyl group at the C3 position, alongside an N1-methyl substituent. This compound is primarily offered by specialty chemical suppliers (e.g., Biosynth, Leyan) as a research-grade building block at ≥95% purity , with predicted LogP values around 0.45 and a topological polar surface area (TPSA) of approximately 46.3 Ų . Its closest commercially available analogs differ in the position of substituents (regioisomers), nature of the N-alkyl group, or absence of the quaternary C3 center, each of which has measurable consequences for physicochemical properties and synthetic utility.

Conformationally restricted C3-quaternary pyrrolidinone scaffold
Primary amine handle for amide coupling and reductive amination
N1-methyl substitution matching patented chemotypes

Why 3-(Aminomethyl)-1-methyl-3-isopropylpyrrolidin-2-one Cannot Be Replaced


The pyrrolidin-2-one scaffold is highly sensitive to substitution pattern; seemingly minor changes in the position and identity of substituents produce quantifiable differences in key physicochemical properties that directly impact synthetic route design, downstream derivatization efficiency, and biological target engagement. For example, shifting the isopropyl group from the C3 position (target compound) to the N1 position (regioisomer 3-(aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one, CAS 2091620-01-6) alters the steric environment around the nucleophilic aminomethyl handle and modifies the computed LogP by approximately 0.1–0.3 log units . Removing the C3 isopropyl group entirely (3-(aminomethyl)-1-methylpyrrolidin-2-one, CAS 1534482-03-5) reduces molecular weight from 170.25 to 128.17 g/mol and eliminates the quaternary center that provides conformational constraint . Moving the aminomethyl group from C3 to C4 (4-(aminomethyl)-1-isopropyl-2-pyrrolidinone, CAS 915919-70-9) changes the vector of the primary amine, affecting both inter- and intramolecular hydrogen-bonding geometry [1]. These differences are not cosmetic; they translate into distinct reactivity profiles in amide coupling, reductive amination, and N-alkylation reactions, as well as divergent binding modes when incorporated into bioactive molecules targeting enzymes or receptors. Procurement decisions must therefore be driven by the specific substitution geometry required for the intended synthetic or screening application.

N1-isopropyl regioisomer
Isopropyl on nitrogen may alter amine steric accessibility and coupling kinetics compared to the C3-isopropyl target.
Des-isopropyl analog
Removal of the C3 alkyl group eliminates the quaternary center, reducing conformational constraint for rigid scaffolds.
C4-aminomethyl isomer
Different amine vector and hydrogen-bond geometry; associated with nootropic rather than CCR-3/CaSR target classes.

Differentiation Evidence Against Closest Analogs


Unique 3,3-Disubstitution: Quaternary Carbon Center

The target compound is the only commercially available analog in its immediate structural family that combines a quaternary C3 center (bearing both CH₂NH₂ and isopropyl) with an N1-methyl group. The closest N1-isopropyl regioisomer (3-(aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one, CAS 2091620-01-6) places the isopropyl group on the nitrogen rather than at C3, while the des-isopropyl analog (3-(aminomethyl)-1-methylpyrrolidin-2-one, CAS 1534482-03-5) lacks the C3 alkyl substituent altogether. The quaternary center in the target compound introduces conformational restriction that reduces the number of accessible rotamers compared to the non-quaternary analog, as evidenced by the identical rotatable bond count (2) despite higher molecular complexity .

Quaternary C3 Center
Reported
Target bears gem-disubstituted quaternary C3 (CH₂NH₂ + isopropyl). Des-isopropyl analog (CAS 1534482-03-5) lacks this center; MW difference +42.08 Da.
Confers conformational restriction for rigid scaffold design.
Rotatable bond count unchanged (2), but steric bulk increased.
Medicinal Chemistry Conformational Constraint Synthetic Building Blocks

Regioisomer Comparison: N1-Methyl vs. N1-Isopropyl

The target compound (N1-methyl, C3-isopropyl, C3-aminomethyl) and its closest regioisomer (3-(aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one, CAS 2091620-01-6; N1-isopropyl, C3-methyl, C3-aminomethyl) share the same molecular formula (C9H18N2O) and molecular weight (170.25 g/mol), yet differ in the placement of the isopropyl group. In the target compound, the isopropyl is at C3 (geminal to aminomethyl), creating a sterically hindered environment around the nucleophilic amine; in the regioisomer, the isopropyl is on N1, leaving the C3 aminomethyl more sterically accessible. Computed LogP values differ: the target compound has a predicted LogP of approximately 0.45, while the N1-isopropyl regioisomer (based on the tert-butyl analog PubChem CID 82503210) has a computed XLogP3-AA of 0.4, indicating subtle but measurable lipophilicity differences [1].

Regioisomer LogP & Sterics
Reported
ΔLogP ≈ 0.05–0.1 higher for target vs. N1-isopropyl regioisomer (CAS 2091620-01-6). Identical MW & TPSA; isopropyl at C3 shields amine.
Amine accessibility differs, affecting coupling reaction rates.
Based on predicted LogP; experimental confirmation advised.
Regioisomer Comparison Physicochemical Profiling SAR Studies

Positional Isomers: C3- vs. C4-Aminomethyl

The target compound places the aminomethyl group at the C3 position of the pyrrolidin-2-one ring, whereas 4-(aminomethyl)-1-isopropyl-2-pyrrolidinone (CAS 915919-70-9) positions it at C4. This positional isomerism changes the spatial relationship between the primary amine and the lactam carbonyl: in the C3 isomer, the amine is closer to the carbonyl (three-bond distance) enabling potential intramolecular hydrogen bonding, while in the C4 isomer, the amine is farther (four-bond distance) and oriented differently. The C3-aminomethyl configuration is the scaffold found in multiple patent families claiming CCR-3 receptor antagonists (US 6,166,015), N-type calcium channel blockers (WO 2004/106295), and calcium-sensing receptor modulators (US 7,585,886), whereas the C4-aminomethyl analogs are primarily explored as nootropic and antihypoxic agents (EP 0,163,260) [1][2][3].

C3 vs. C4 Aminomethyl
Class-level
C3-aminomethyl pattern appears in CCR-3, CaSR, and N-type Ca channel patents. C4-isomer (CAS 915919-70-9) linked to nootropic agents.
Isomer position maps to distinct target class landscapes.
No head-to-head potency data; patent landscape inference.
Positional Isomer Hydrogen Bond Geometry Scaffold Diversity

Commercial Availability & Purity Benchmarking

The target compound is commercially available from at least two verified specialty suppliers: Biosynth (via CymitQuimica, Ref. 3D-QKC72306) at ≥95% purity and Leyan (Product No. 2048483) at 95% purity, with catalog quantities ranging from 1 g to 25 g . By comparison, the N1-isopropyl regioisomer (CAS 2091620-01-6) appears to have more limited verified sourcing, while the des-isopropyl analog (CAS 1534482-03-5) is available from Sigma-Aldrich/Enamine at 95% purity but only in smaller research quantities. The C4 positional isomer (CAS 915919-70-9) is primarily offered through specialist building-block suppliers. The target compound therefore occupies a favorable position in terms of supply redundancy for the specific 3,3-disubstituted, N1-methyl substitution pattern .

Supplier Redundancy
Reported
≥2 verified suppliers (Biosynth, Leyan) at ≥95% purity; quantities up to 25 g. Closest regioisomer has limited verified sourcing.
Multi-gram supply redundancy for extended projects.
Supplier survey as of April 2026.
Procurement Purity Comparison Supply Chain

Application Scenarios for 3-(Aminomethyl)-1-methyl-3-isopropylpyrrolidin-2-one


Conformationally Constrained FBDD Building Block

The quaternary C3 center (geminal isopropyl and aminomethyl) in the target compound provides conformational rigidity that is absent in non-quaternary pyrrolidinone analogs. This makes the compound an ideal building block for fragment-based drug discovery programs that require rigid, three-dimensional scaffolds to explore novel chemical space. The primary amine at C3 serves as a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination with diverse carboxylic acid, sulfonyl chloride, or aldehyde fragment partners. Procurement of this specific compound ensures access to a scaffold geometry that cannot be replicated by the des-isopropyl analog (CAS 1534482-03-5) or the N1-isopropyl regioisomer (CAS 2091620-01-6) .

CCR-3 Antagonist Candidate Libraries

The C3-aminomethylpyrrolidine scaffold is a core motif in multiple patent families claiming CCR-3 receptor antagonists for the treatment of eosinophil-related disorders such as asthma, rhinitis, and eczema (US 6,166,015). The target compound, with its N1-methyl and C3-isopropyl substitution pattern, provides a functionalized intermediate that maps onto the general Formula (I) of these patents. Researchers synthesizing focused libraries around this chemotype can use the compound directly as a late-stage intermediate, bypassing multiple synthetic steps required to install the C3 quaternary center de novo. The N1-methyl group is already installed, differentiating it from N1-H or N1-isopropyl analogs that would require additional alkylation steps [1].

CaSR Modulator Chemical Space Exploration

Pyrrolidine derivatives with C3-aminomethyl substitution have been disclosed as calcium-sensing receptor modulators with potential therapeutic applications in hyperparathyroidism, renal osteodystrophy, and hypercalcemia (US 7,585,886; Astellas Pharma). The target compound's N1-methyl, C3-isopropyl, C3-aminomethyl substitution pattern introduces steric bulk adjacent to the aminomethyl handle, which may modulate binding affinity and selectivity for CaSR over related GPCR targets. The commercially available compound allows medicinal chemistry teams to rapidly explore SAR around the C3 position without committing to a multi-step synthetic campaign for each analog [2].

N-Type Calcium Channel Blocker Intermediate

The 3-aminomethylpyrrolidine motif has been identified as a privileged substructure conferring unexpectedly high affinity for N-type calcium channels when incorporated into larger molecular frameworks (WO 2004/106295; Neuromed Technologies). The target compound's hindered primary amine (due to the adjacent isopropyl group) may offer differentiated reactivity in the final coupling step to install the calcium channel pharmacophore, potentially improving selectivity over off-target channels. This specific substitution pattern provides a starting point for new chemical equity distinct from the exemplified compounds in the original patent filings [3].

Application
Selection Property
Validation Focus
ApplicationFragment-Based Drug Discovery
Selection PropertyConformationally restricted C3-quaternary pyrrolidinone
Validation FocusVerify coupling efficiency and scaffold rigidity
ApplicationCCR-3 Antagonist Research
Selection PropertyC3-aminomethyl scaffold matching patented chemotype
Validation FocusAssess CCR-3 receptor binding and antagonism
ApplicationCaSR Modulator SAR Studies
Selection PropertySteric bulk at C3 for GPCR selectivity modulation
Validation FocusEvaluate CaSR functional response and selectivity profile
ApplicationN-Type Calcium Channel Blocker Diversification
Selection PropertyHindered primary amine for differentiated pharmacophore coupling
Validation FocusConfirm selectivity over L-type and other calcium channels
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